![molecular formula C12H17N5O2 B12933703 Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- CAS No. 184647-13-0](/img/structure/B12933703.png)
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-
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Description
2-(Bis((1-methyl-1H-imidazol-2-yl)methyl)amino)acetic acid is a complex organic compound featuring an imidazole ring structure Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis((1-methyl-1H-imidazol-2-yl)methyl)amino)acetic acid typically involves the reaction of 1-methyl-1H-imidazole with formaldehyde and glycine under controlled conditions. The reaction proceeds through a series of steps including nucleophilic substitution and condensation reactions. The reaction conditions often require a solvent such as
Biological Activity
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- (CAS Number: 184647-13-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- has the molecular formula C₁₂H₁₇N₅O₂. The structure features two imidazole rings attached to a glycine backbone, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- have been shown to inhibit the growth of various bacterial strains. A study highlighted that imidazole-based compounds demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- | E. coli | 360 nM |
Other Imidazole Derivative | S. aureus | 710 nM |
Other Imidazole Derivative | Pseudomonas aeruginosa | 6 µM |
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have also been studied in various cancer cell lines. In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . For example, a related study reported that certain derivatives exhibited IC₅₀ values less than 0.068 mg/mL against breast cancer cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC₅₀ (mg/mL) | Mechanism of Action |
---|---|---|
MDA-MB-231 | <0.068 | Apoptosis via ROS production |
HepG2 | >1 | Minimal activity observed |
HT-29 | >1 | High P-glycoprotein levels |
The biological activity of Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA synthesis by generating reactive intermediates that cause strand breaks .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through ROS-mediated mechanisms .
- Antibacterial Mechanisms : The imidazole ring structure is known to interact with microbial enzymes and disrupt cellular functions, leading to bacterial cell death .
Case Studies
Several studies have explored the biological activity of related imidazole compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated multiple imidazole derivatives against resistant strains of E. coli and Klebsiella pneumoniae, noting significant antibacterial activity with MIC values comparable to traditional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of imidazole derivatives on various cancer cell lines, reporting variable IC₅₀ values and highlighting the potential for further development as anticancer agents .
Properties
CAS No. |
184647-13-0 |
---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
2-[bis[(1-methylimidazol-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17N5O2/c1-15-5-3-13-10(15)7-17(9-12(18)19)8-11-14-4-6-16(11)2/h3-6H,7-9H2,1-2H3,(H,18,19) |
InChI Key |
GFJYENTXZPVMBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CN(CC2=NC=CN2C)CC(=O)O |
Origin of Product |
United States |
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